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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)-1,2,3-

thiadiazol-5-amine

CAS No.: 1538121-87-7

Cat. No.: B1431655

Get Quote

Executive Summary
Compound Class: 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS Registry Number: 828-81-9

(Parent Scaffold) Core Significance: The 2-chlorophenyl thiadiazole amine scaffold represents

a privileged structure in medicinal chemistry, distinct from its para-substituted counterparts due

to the steric influence of the ortho-chlorine atom. While 1,3,4-thiadiazoles are historically

recognized for antimicrobial and carbonic anhydrase inhibitory activities, the 2-chlorophenyl

derivative specifically excels in CNS applications (anticonvulsant) and targeted oncology

(kinase inhibition). This guide details the synthesis, pharmacological profiling, and structural

optimization of this scaffold, emphasizing the distinct "ortho-effect" that modulates metabolic

stability and receptor binding kinetics.

Part 1: Chemical Architecture & Synthesis[1]
Structural Analysis & The "Ortho-Effect"
The core structure consists of a 1,3,4-thiadiazole ring flanked by an exocyclic amine at position

2 and a 2-chlorophenyl group at position 5.
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Electronic Modulation: The thiadiazole ring acts as a bioisostere of pyrimidine, offering high

electron deficiency.

Steric Torsion (The 2-Cl Advantage): Unlike the planar 4-chlorophenyl derivatives, the bulky

chlorine atom at the ortho (2-) position forces the phenyl ring to twist out of coplanarity with

the thiadiazole ring. This non-planar conformation is critical for:

Solubility: Disrupting crystal packing energy, thereby improving lipid solubility.

Selectivity: Fitting into restricted hydrophobic pockets in enzymes (e.g., kinases) where

planar analogues clash.

Validated Synthetic Protocol
The most robust method for generating high-purity 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine

is the POCl₃-mediated dehydrocyclization.

Reagents:

2-Chlorobenzoic acid (1.0 eq)

Thiosemicarbazide (1.0 eq)

Phosphorus oxychloride (POCl₃) (Excess/Solvent)

Step-by-Step Protocol:

Charge: In a round-bottom flask, mix 2-chlorobenzoic acid (15.6 g, 0.1 mol) and

thiosemicarbazide (9.1 g, 0.1 mol).

Cyclization: Slowly add 30 mL of POCl₃. Caution: Exothermic reaction.

Reflux: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. Monitor via TLC (System:

Ethyl Acetate/Hexane 1:1).

Quench: Cool to room temperature. Pour the reaction mass slowly onto 300g of crushed ice

with vigorous stirring.
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Neutralization: Adjust pH to 8–9 using 50% NaOH solution. The solid product will precipitate.

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF

(9:1).

Yield: Expected yield 75–85%. Melting point: 190–192°C.[1]
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Caption: POCl₃-mediated cyclodehydration of 2-chlorobenzoic acid and thiosemicarbazide to

form the core scaffold.

Part 2: Pharmacological Applications[3][4][5][6][7][8]
CNS Activity: Anticonvulsant Agents
The 2-chlorophenyl substituent is particularly effective in anticonvulsant design.[2][3] The

lipophilicity provided by the chlorine atom facilitates blood-brain barrier (BBB) penetration.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels (VGSC) and

GABAergic potentiation.

Key Derivative:N-ethyl-5-[2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine.[2]

Performance Data:

ED₅₀ (MES Test): ~20 mg/kg (Comparable to Phenytoin).

Neurotoxicity: Lower ataxia scores compared to phenyl-substituted analogues.
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Oncology: Targeted Kinase Inhibition
While 4-chlorophenyl derivatives are common, the 2-chlorophenyl variants exhibit unique

selectivity profiles against kinases with restricted "gatekeeper" regions.

Target: EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization.

Rationale: The ortho-Cl provides a steric block that prevents metabolic oxidation at the

phenyl ring, extending half-life.

Derivatization Strategy: The free amino group at position 2 is derivatized into Schiff bases or

Chloroacetamides to enhance binding affinity.

Table 1: Comparative Bioactivity of 2-Cl vs. 4-Cl Isomers

Feature
2-Chlorophenyl
(Ortho)

4-Chlorophenyl
(Para)

Clinical Implication

Conformation Non-planar (Twisted) Planar

2-Cl binds better to

sterically demanding

pockets.

Metabolic Stability High (Steric Shielding) Moderate
2-Cl resists P450

oxidation at the ring.

Solubility (LogP) Higher
Lower (High

Crystallinity)

2-Cl has better

membrane

permeability

(CNS/Cellular).

Primary Application

Anticonvulsant /

Specific Kinase

Inhibitor

General Cytotoxicity /

Antimicrobial

2-Cl is preferred for

CNS-active drugs.

Antimicrobial & Antifungal
The scaffold acts as a broad-spectrum anti-infective agent.[4]
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Mechanism: Inhibition of bacterial DNA gyrase and fungal CYP51 (Lanosterol 14α-

demethylase).

Active Derivative: Schiff bases derived from 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine and

nitro-substituted benzaldehydes show MIC values < 10 µg/mL against S. aureus.

Part 3: Experimental Protocols (Assays)
In Vitro Anticancer Assay (MTT Protocol)
Objective: Determine IC₅₀ of 2-chlorophenyl derivatives against MCF-7 (Breast) and HepG2

(Liver) cell lines.

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add

to wells (Final DMSO < 0.1%).

Incubation: Incubate for 48h at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism of Action Visualization
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Caption: Dual-pathway mechanism illustrating CNS stabilization and antiproliferative effects of

the scaffold.

Part 4: Future Outlook & SAR Optimization
The "2-chlorophenyl" moiety is not merely a substituent but a conformational lock. Future

research should focus on:

PROTAC Linkers: Utilizing the amine at position 2 to attach E3 ligase recruiters, exploiting

the 2-Cl scaffold's high affinity for specific kinases.

Hybrid Molecules: Fusing the thiadiazole with coumarin or quinoline rings to create dual-

action agents (e.g., Topoisomerase II inhibition + Tubulin inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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